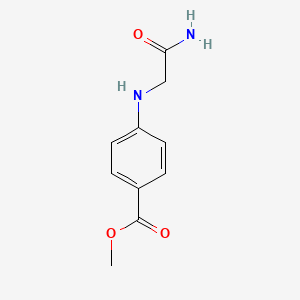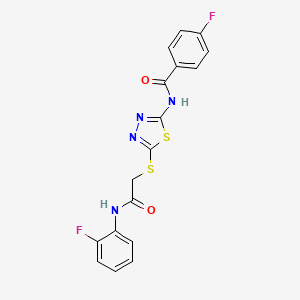![molecular formula C14H12O3 B2665688 (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 132391-04-9](/img/structure/B2665688.png)
(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one” is a compound that can be derived from 5-hydroxymethylfurfural (HMF), a biomass-derived compound . HMF and its derivatives are important for sustainable chemical and transport fuel production .
Synthesis Analysis
The synthesis of this compound involves the oxidation of HMF . An FAD-dependent enzyme has been identified that can oxidize HMF and related compounds . This enzyme can produce FDCA from HMF with high yield at ambient temperature and pressure . Another method involves the use of metal oxide-supported Ru catalysts for the oxidation of HMF to FDCA in the absence of a base under aqueous conditions .Chemical Reactions Analysis
The oxidation of HMF to FDCA involves multiple oxidation reactions . The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The Ru catalysts also facilitate the oxidation of HMF to FDCA .Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Oxidation
The compound can be used in enzyme-catalyzed oxidation processes. An FAD-dependent enzyme has been identified that is active towards this compound and related compounds . This oxidase has the remarkable capability of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . The oxidase can produce FDCA from HMF with high yield at ambient temperature and pressure .
Production of Biobased Platform Chemicals
The compound is listed as one of the “TOP 14” most important biomass-derived platform molecules . It can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .
Hydrogenation Processes
The compound can be used in selective hydrogenation processes to produce 2,5-bis(hydroxymethyl)furan (BHF) . This process involves the selective hydrogenation of the carbonyl group on HMF to produce BHF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .
Catalyst Research
The compound is used in catalyst research, particularly in the development of Ni–Ga intermetallic catalysts . These catalysts have been found to be highly effective in the selective hydrogenation of HMF to BHF .
Industrial Polymerization and Etherification
The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF), which is a crucial monomer for various industrially important polymerization and etherification processes .
Hydrothermal Stability Research
The compound is used in hydrothermal stability research. For example, Ni–Ga intermetallic catalysts have been found to show higher activity and better hydrothermal stability than referred Ni catalysts in the selective hydrogenation of HMF to BHF .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMPWNTQNKMDO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

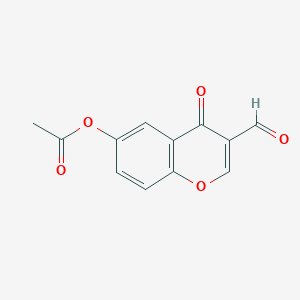

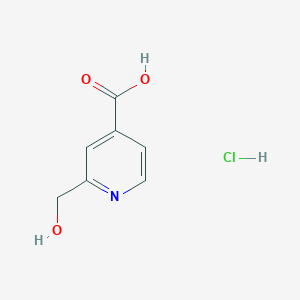
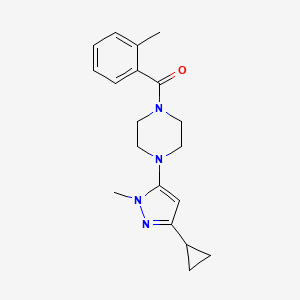
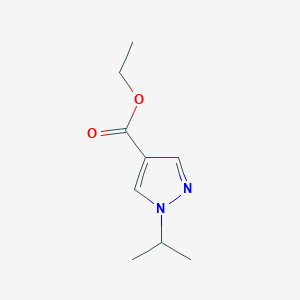
![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)
![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
